molecular formula C18H14N2O3 B1322414 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 214476-89-8

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

Cat. No.: B1322414
CAS No.: 214476-89-8
M. Wt: 306.3 g/mol
InChI Key: WRAPTBOWJHVKIF-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tetra- and Penta-heterocyclic Compounds Incorporation

The compound 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is utilized in the synthesis of complex heterocyclic structures. For instance, it's involved in forming tetra- and penta-heterocyclic compounds with the isoquinoline moiety. Such compounds are derived through multiple steps involving reactions like Michael addition, with subsequent modifications leading to various heterocyclic derivatives, including triazolopyrimidine and triazinopyrimidine derivatives (Abdallah, Hassaneen, & Abdelhadi, 2009).

Antimicrobial Applications

A series of new 6-methoxyquinoline-3-carbonitrile derivatives, including this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds show moderate activities against a range of bacteria and fungi, with some derivatives displaying notable antimicrobial activity against specific strains (Hagrs, Bayoumi, El-Gamal, Mayhoub, & Abulkhair, 2015).

Corrosion Inhibition

In the realm of corrosion science, novel quinoline derivatives, like this compound, are investigated for their potential as corrosion inhibitors. Computational studies focusing on adsorption and corrosion inhibition properties suggest that these compounds can effectively protect materials like iron from corrosion. Their inhibitory action is related to various molecular properties and their interaction with metal surfaces (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Synthetic Pathways and Derivative Formation

The compound also plays a role in synthetic pathways for creating diverse chemical structures. Its reactions with various agents lead to the formation of different derivatives, showcasing its versatility in organic synthesis (Wang, Wang, Ouyang, Wang, Li, Gao, & Xu, 2015).

Isoquinoline and Cinnoline Derivatives Synthesis

Additionally, it's used in the synthesis of isoquinoline and cinnoline derivatives. These derivatives have potential applications in various fields, such as in the development of new pharmaceuticals or as intermediates in chemical reactions (Gomaa, 2003).

Biochemical Analysis

Biochemical Properties

7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, this compound can bind to certain proteins, influencing their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By affecting these pathways, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation, apoptosis, and other vital cellular functions. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of substrates processed by these enzymes. Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression by altering transcription and translation processes . The compound’s ability to interact with various biomolecules allows it to modulate multiple biochemical pathways simultaneously, making it a versatile tool for biochemical research.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to undergo degradation, which can affect its efficacy and potency in biochemical assays . In in vitro studies, the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the central nervous system . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions within the cell. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall cellular function . Additionally, this compound can affect the activity of other metabolic enzymes, thereby modulating the flow of metabolites through different pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can localize to various cellular compartments, where it can exert its effects on biochemical pathways and cellular processes. The compound’s distribution within tissues can also influence its overall efficacy and toxicity in vivo.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity

Properties

IUPAC Name

6-methoxy-4-oxo-7-phenylmethoxy-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-22-16-7-14-15(20-10-13(9-19)18(14)21)8-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAPTBOWJHVKIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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